Cas no 18637-02-0 (2-Chloro-benzamidine hydrochloride)

2-Chloro-benzamidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chlorobenzimidamide hydrochloride
- 2-Chlorobenzamidine Hydrochloride
- 2-CHLORO-BENZAMIDINE
- 2-Chloro-benzamidine, HCl
- 2-Chlorobenzene-1-carboximidamide hydrochloride
- Benzenecarboximidamide, 2-chloro-, hydrochloride
- Benzenecarboximidamide,2-chloro-, hydrochloride (1:1)
- 2-chloro-benzamidine,hydrochloride
- 2-chlorobenzenecarboximidamide hydrochloride
- o-chlorobenzamidine hydrochloride
- 2-Chloro-benzamidine hydrochloride
- 2-Chloro-benzamidine HCl
- Benzenecarboximidamide, 2-chloro-, monohydrochloride
- 2-ChlorobenzamidineHydrochloride
- TRA0027225
- RP03753
- MC
- SB34637
- 2-Chloro-benzamidinehydrochloride
- CS-0156721
- FT-0720291
- 18637-02-0
- SCHEMBL697635
- SY003975
- W-206347
- AKOS015999440
- EN300-65454
- A880662
- MFCD00275607
- 2-chlorobenzenecarboximidamide;hydrochloride
- AB05888
- AMY16358
- Z1695669929
- 2-Chlorobenzamidine HCl
- 2J-038
- AC-7105
- DTXSID40372399
- 2-CHLOROBENZENECARBOXI MIDAMIDE HYDROCHLORIDE
- Benzenecarboximidamide,2-chloro-,hydrochloride
- Benzenecarboximidamide, 2-chloro-, hydrochloride (1:1)
-
- MDL: MFCD00275607
- Inchi: 1S/C7H7ClN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H
- InChI Key: KVMVAFKWEWLDPU-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C([H])=C1/C(=N/[H])/N([H])[H].Cl[H]
Computed Properties
- Exact Mass: 190.00600
- Monoisotopic Mass: 190.006
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9
Experimental Properties
- Boiling Point: 250.3 °C at 760 mmHg
- Flash Point: 105.2℃
- PSA: 49.87000
- LogP: 3.22610
2-Chloro-benzamidine hydrochloride Security Information
2-Chloro-benzamidine hydrochloride Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-Chloro-benzamidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65454-0.25g |
2-chlorobenzene-1-carboximidamide hydrochloride |
18637-02-0 | 95% | 0.25g |
$49.0 | 2023-07-02 | |
eNovation Chemicals LLC | Y1128990-1g |
2-Chloro-benzamidine hydrochloride |
18637-02-0 | 95% | 1g |
$155 | 2024-07-28 | |
eNovation Chemicals LLC | Y1128990-5g |
2-Chloro-benzamidine hydrochloride |
18637-02-0 | 95% | 5g |
$455 | 2024-07-28 | |
Ambeed | A761079-250mg |
2-Chloro-benzamidine hydrochloride |
18637-02-0 | 97% | 250mg |
$27.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y0986435-25g |
2-Chlorobenzimidamide hydrochloride |
18637-02-0 | 95% | 25g |
$450 | 2024-08-02 | |
Enamine | EN300-65454-25.0g |
2-chlorobenzene-1-carboximidamide hydrochloride |
18637-02-0 | 95% | 25.0g |
$1077.0 | 2023-07-02 | |
TRC | C363530-500mg |
2-Chloro-benzamidine hydrochloride |
18637-02-0 | 500mg |
$ 87.00 | 2023-04-18 | ||
TRC | C363530-1g |
2-Chloro-benzamidine hydrochloride |
18637-02-0 | 1g |
$ 98.00 | 2023-04-18 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230411-25g |
2-Chloro-benzamidine hydrochloride |
18637-02-0 | 97% | 25g |
¥4590.0 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851388-1g |
2-Chlorobenzamidine Hydrochloride |
18637-02-0 | ≥97% | 1g |
¥333.90 | 2022-01-10 |
2-Chloro-benzamidine hydrochloride Related Literature
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 2-Chloro-benzamidine hydrochloride
Introduction to 2-Chloro-benzamidine hydrochloride (CAS No. 18637-02-0)
2-Chloro-benzamidine hydrochloride, with the chemical formula C7H7Cl2N2·HCl, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the benzamidine class, characterized by its unique structural and functional properties that make it valuable in various synthetic and biological applications. The presence of both chlorine and amidine functional groups enhances its reactivity, making it a versatile intermediate in drug development and molecular biology studies.
The CAS No. 18637-02-0 uniquely identifies this substance in scientific literature and commercial transactions, ensuring precise classification and handling. As a derivative of benzamidine, 2-Chloro-benzamidine hydrochloride exhibits distinct chemical behaviors that are leveraged in synthetic chemistry. Its hydrochloride salt form improves solubility, facilitating its use in aqueous-based reactions and formulations.
In recent years, 2-Chloro-benzamidine hydrochloride has garnered attention for its role in the development of novel therapeutic agents. Researchers have explored its potential as a precursor in synthesizing inhibitors targeting various enzymatic pathways. For instance, studies have highlighted its utility in creating compounds that modulate protease activity, which is crucial in treating inflammatory diseases and cancer.
One of the most compelling aspects of 2-Chloro-benzamidine hydrochloride is its application in medicinal chemistry. The chlorine substituent allows for further functionalization, enabling the design of molecules with enhanced binding affinity to biological targets. This has led to investigations into its derivatives as potential antiviral and antibacterial agents. The benzamidine core is particularly notable for its interaction with serine proteases, making it a key scaffold in developing protease inhibitors used in clinical settings.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of 2-Chloro-benzamidine hydrochloride. Molecular modeling studies suggest that its structure optimally positions the chlorine atom for electrophilic substitution reactions, while the amidine group serves as a nucleophilic center. This dual functionality makes it an attractive building block for constructing complex pharmacophores.
The pharmaceutical industry has also recognized the importance of 2-Chloro-benzamidine hydrochloride in drug discovery pipelines. Its incorporation into lead compounds has shown promise in preclinical trials for conditions such as rheumatoid arthritis and certain types of cancer. The ability to modify its structure allows researchers to fine-tune pharmacokinetic properties, including bioavailability and metabolic stability.
Beyond pharmaceutical applications, 2-Chloro-benzamidine hydrochloride finds utility in biochemical research. It serves as a reference standard for analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its well-characterized properties make it an indispensable tool for quality control and purity assessment in chemical synthesis.
The synthesis of 2-Chloro-benzamidine hydrochloride involves multi-step organic reactions that highlight modern synthetic methodologies. Advances in catalytic processes have improved yield and reduced byproduct formation, making large-scale production more efficient. Green chemistry principles have also been applied, focusing on minimizing hazardous waste and optimizing reaction conditions.
Future research directions for 2-Chloro-benzamidine hydrochloride include exploring its role in emerging therapeutic areas such as immunotherapy and regenerative medicine. The compound’s ability to interact with biological macromolecules suggests potential applications in modulating immune responses and tissue repair mechanisms. Collaborative efforts between academia and industry are expected to drive innovation in this field.
In conclusion, 2-Chloro-benzamidine hydrochloride (CAS No. 18637-02-0) is a multifaceted compound with significant implications across pharmaceutical research, chemical synthesis, and biochemical analysis. Its unique structural features and reactivity make it a valuable asset in developing next-generation therapeutics. As scientific understanding evolves, the applications of this compound are likely to expand, reinforcing its importance in modern chemistry and medicine.
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